molecular formula C9H11NO B1320120 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one CAS No. 26345-15-3

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

Cat. No. B1320120
CAS RN: 26345-15-3
M. Wt: 149.19 g/mol
InChI Key: BSSAYGWMFGXIPF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one derivatives are important compounds in medicinal chemistry due to their diverse biological activities and presence in various natural products. These compounds feature a partially-saturated bicyclic ring system that can be functionalized in multiple ways to yield a variety of derivatives with potential pharmacological properties .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives has been approached through various methods. A one-pot synthesis of trifluoromethyl-containing derivatives has been optimized using 1H NMR studies, which allows for the preparation of novel 2,6-disubstituted derivatives with a tertiary-substituent . Another study presents a concise route to the 3-arylisoquinoline skeleton via C(sp3)-H bond functionalization, which includes an unusual [1,5]-H shift to produce tetrahydroisoquinoline derivatives . Improved synthesis methods have also been developed for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction . Additionally, the synthesis of new tetrahydroisoquinolines and related tetrahydrothieno[2,3-c]isoquinolines has been achieved, with the structures characterized by elemental and spectral analyses . Diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been used to synthesize enantiomerically pure 1-substituted tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of certain tetrahydroisoquinoline compounds has been determined by X-ray diffraction analysis, providing insight into their three-dimensional conformation . The saturated six-membered rings of these molecules often exist in conformations intermediate between a half-chair and sofa, as observed in the structure of 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate .

Chemical Reactions Analysis

The chemical reactivity of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives is diverse, with the ability to undergo various reactions. For example, the Thorpe–Zeigler cyclization has been employed to afford tetrahydrothieno[2,3-c]isoquinolines . The compounds have also been used in the formal synthesis of natural products such as (±)-tetrahydropalmatine . Moreover, the synthesis of a hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivative as an isostere of catecholamine-based selective dopamine D-1 antagonists showcases the potential of these compounds in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives are influenced by their structural features. The presence of a partially-saturated bicyclic ring system and various substituents such as trifluoromethyl groups contribute to their stability and potential biological activity . The protonation behavior of aminomethyl-THIQ derivatives has been investigated, revealing that these compounds are substantially monoprotonated at physiological pH . Some derivatives have also been screened for antioxidant properties, with certain compounds exhibiting potent in vitro antioxidant activity .

Scientific Research Applications

The compound 2 reacted with various secondary amines in boiling ethanol to produce acrylonitriles . It was found that the nitrile derivative 2 behaves towards hydrazine hydrate to give 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine (9) . In addition, compound 7 reacted with several anhydrides to give the corresponding phthalimide derivatives 19-26 . The results showed that compound 14 had significantly higher ABTS and antitumor activity than other compounds .

The compound 2 reacted with various secondary amines in boiling ethanol to produce acrylonitriles . It was found that the nitrile derivative 2 behaves towards hydrazine hydrate to give 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine (9) . In addition, compound 7 reacted with several anhydrides to give the corresponding phthalimide derivatives 19-26 . The results showed that compound 14 had significantly higher ABTS and antitumor activity than other compounds .

The compound 2 reacted with various secondary amines in boiling ethanol to produce acrylonitriles . It was found that the nitrile derivative 2 behaves towards hydrazine hydrate to give 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine (9) . In addition, compound 7 reacted with several anhydrides to give the corresponding phthalimide derivatives 19-26 . The results showed that compound 14 had significantly higher ABTS and antitumor activity than other compounds .

Safety And Hazards

The safety information available indicates that this compound may be a potential hazard, as indicated by the exclamation mark pictogram . The signal word associated with this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5,6,7,8-tetrahydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSAYGWMFGXIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597887
Record name 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

CAS RN

26345-15-3
Record name 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26345-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60 g (413 mmol) of 2H-isoquinolin-1-one (=isocarbostyril) are dissolved in 1 l of glacial acetic acid and, after addition of 2.3 g (10 mmol) of platinum(IV) oxide, hydrogenated under 3 bar at RT until conversion is complete. This entailed changing the catalyst after 3 days and a further 5 days. The suspension is filtered, concentrated and again concentrated after addition of toluene. The crude product is recrystallized from 1.6 l of water. Long needles are filtered off, and the mother liquor is concentrated and dried and separated on silica gel. 36.8 g (60%) of a colorless oil are obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Kaila, B Follows, L Leung, J Thomason… - Journal of Medicinal …, 2014 - ACS Publications
Previously we reported the discovery of CRA-898 (1), a diazine indole acetic acid containing CRTH2 antagonist. This compound had good in vitro and in vivo potency, low rates of …
Number of citations: 52 pubs.acs.org
R Zhong, Y Xu, M Sun, Y Wang - The Journal of Organic …, 2021 - ACS Publications
A regioselective C–H functionalization/annulation reaction of N-sulfonyl amides and allylbenzenes through a palladium-catalyzed C(sp 2 )–H allylation/aminopalladation/β–H …
Number of citations: 10 pubs.acs.org
X Cheng, AP Taylor, K Zhu - The Journal of Organic Chemistry, 2022 - ACS Publications
A one-pot Curtius rearrangement of dienyl carboxylic acids followed by a 6π-electrocyclization process to form substituted 2-pyridone products has been developed. Dienyl isocyanates …
Number of citations: 1 pubs.acs.org

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